Fmoc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid
CAS No.: 1310680-48-8
Cat. No.: VC11709887
Molecular Formula: C31H27NO4
Molecular Weight: 477.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1310680-48-8 |
|---|---|
| Molecular Formula | C31H27NO4 |
| Molecular Weight | 477.5 g/mol |
| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-naphthalen-2-ylpiperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C31H27NO4/c33-29(34)31(23-14-13-21-7-1-2-8-22(21)19-23)15-17-32(18-16-31)30(35)36-20-28-26-11-5-3-9-24(26)25-10-4-6-12-27(25)28/h1-14,19,28H,15-18,20H2,(H,33,34) |
| Standard InChI Key | HATIERMRHMDJMR-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1(C2=CC3=CC=CC=C3C=C2)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
| Canonical SMILES | C1CN(CCC1(C2=CC3=CC=CC=C3C=C2)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Introduction
Chemical and Physical Properties
Fmoc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid exhibits distinct physicochemical characteristics critical to its functionality.
Molecular Structure and Stability
The compound features a piperidine ring substituted at the 4-position with both a naphthalen-2-yl group and a carboxylic acid moiety. The Fmoc protecting group, attached to the piperidine nitrogen, enhances steric protection during synthetic processes. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 477.5 g/mol | |
| CAS Number | 1310680-48-8 | |
| Storage Conditions | -20°C (freezer) | |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
The naphthalene moiety contributes to aromatic stacking interactions, enhancing stability in solid-phase synthesis. The compound’s melting point and decomposition temperature remain unspecified in available literature, though analogs like 4-(Boc-amino)-1-Fmoc-piperidine-4-carboxylic acid exhibit decomposition above 300°C .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves multi-step protection-deprotection strategies:
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Piperidine Functionalization: The piperidine ring is substituted at the 4-position with naphthalen-2-yl and carboxylic acid groups via nucleophilic aromatic substitution or coupling reactions.
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Fmoc Protection: The amine group on piperidine is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions.
Purification is achieved through column chromatography or recrystallization, with yields varying based on reaction conditions.
Analytical Characterization
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Spectroscopy:
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NMR: and NMR confirm substituent positions and purity. The naphthalene protons resonate at 7.2–8.3 ppm, while Fmoc aromatic protons appear at 7.3–7.8 ppm.
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Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 477.5.
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Chromatography: HPLC analyses indicate >95% purity in commercial samples.
Applications in Research and Industry
Peptide Synthesis
The Fmoc group serves as a temporary protecting agent in solid-phase peptide synthesis (SPPS). By selectively masking the piperidine amine, it enables sequential coupling of amino acids without side reactions. Post-synthesis, the Fmoc group is removed via piperidine treatment, revealing the free amine for subsequent linkages .
Drug Development
The compound’s rigid piperidine-naphthalene scaffold mimics bioactive conformations in neurological targets. For example, derivatives of piperidine carboxylic acids have shown activity as NMDA receptor antagonists, though Fmoc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid itself is primarily a synthetic intermediate . Its role in enhancing drug bioavailability through improved solubility and membrane permeability is under investigation.
Bioconjugation and Fluorescent Probes
The naphthalene moiety’s fluorescence () facilitates its use in fluorescent probes for cellular imaging. Conjugation to antibodies or proteins via carboxylate activation (e.g., EDC/NHS chemistry) enables tracking of biomolecular interactions in real time.
Material Science
Incorporation into polymers imparts thermal stability and tailored hydrophobicity. For instance, polyamides containing this monomer exhibit enhanced mechanical properties for electronic encapsulation.
Recent Advances and Future Directions
Recent studies highlight its potential in:
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Targeted Cancer Therapies: Bioconjugates with chemotherapeutic agents show reduced off-target effects.
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Neurodegenerative Disease Models: Fluorescent derivatives enable real-time tracking of amyloid-beta aggregation.
Future research may explore enantioselective synthesis and scalable production methods to meet industrial demand.
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